6-chloro-2,3-dihydro-1-benzofuran-3-ol
Description
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1-benzofuran-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIURKJQEFGHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 6-Chlorophenol Derivatives
Step 1: Formation of 6-chloro-2-hydroxychalcone or related precursors
Starting from 6-chlorophenol, condensation with appropriate aldehydes under basic reflux conditions (e.g., ethanol with aqueous KOH) yields chalcone intermediates.Step 2: Cyclization to 2,3-dihydrobenzofuran-3-ol
The chalcone intermediates undergo intramolecular cyclization, often catalyzed by alumina (Al2O3) or Lewis acids, to form benzofuran-3-ones or dihydrobenzofurans. The presence of the hydroxyl group at C-3 can be introduced or preserved during this step.Step 3: Selective hydroxylation and chlorination
The chlorine substituent at the 6-position is typically introduced via electrophilic aromatic substitution on the phenol ring prior to cyclization or by using chlorinated starting materials. Hydroxylation at the 3-position is achieved by controlled reduction or by using hydroxy-substituted precursors.
Copper-Catalyzed One-Pot Synthesis
A one-pot method involves copper chloride catalysis with bases like DBU in dimethylformamide (DMF), where o-hydroxy aldehydes and substituted alkenes react to form benzofuran derivatives with good yields (45–93%). This method can be adapted for chloro-substituted substrates to obtain 6-chloro derivatives.
The reaction mechanism involves formation of copper acetylide intermediates, followed by reductive elimination and acidification to yield benzofuran derivatives.
Acid- or Base-Mediated Rearrangement of 2,3-Dihydrobenzofurans
Rearrangement of MOM-protected 2-hydroxychalcones under acidic or basic conditions can selectively yield benzofuran isomers including 3-formylbenzofurans and 3-acylbenzofurans.
This method highlights the ability to selectively transform 2,3-dihydrobenzofurans into various benzofuran derivatives, which can be exploited for synthesizing this compound by choosing appropriate substituents and reaction conditions.
Comparative Data Table of Preparation Methods
Research Findings and Notes on Reaction Mechanisms
Regiochemical control is critical in benzofuran synthesis; steric and electronic effects guide the cyclization site, especially important for chloro-substituted phenols to ensure substitution at the 6-position.
Copper catalysis facilitates formation of copper acetylide intermediates that promote intramolecular cyclization efficiently.
Acidic conditions favor formation of 3-formylbenzofurans via rearrangement of dihydrobenzofurans, whereas basic or weakly acidic conditions favor 3-acylbenzofurans, providing a method to selectively prepare hydroxylated benzofurans.
Lewis acid catalysis promotes propargylation followed by intramolecular cyclization, offering a versatile route to benzofurans with diverse substitutions including chloro groups.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atom and the hydroxyl group, which can act as reactive sites.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically convert the hydroxyl group to a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl group to a hydroxyl group or convert the chlorine atom to a hydrogen atom.
Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield 6-chloro-2,3-dihydrobenzofuran-3-one, while reduction may produce 6-chloro-2,3-dihydrobenzofuran-3-ol .
Scientific Research Applications
6-chloro-2,3-dihydro-1-benzofuran-3-ol has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications, including the treatment of infectious diseases, cancer, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-2,3-dihydro-1-benzofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes, receptors, and other proteins, thereby modulating their functions. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial activity may result from disrupting the cell membrane or interfering with essential metabolic pathways of pathogens .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared to two structurally related heterocycles:
- 6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS Ref: 3D-EWB74066): A benzoxazinone derivative with bromine and chlorine substituents.
- 5-Chloro-3,4-dihydro-2H-1-benzopyran-3-one (CAS Ref: 3D-EWB74080): A dihydrobenzopyranone (chromone derivative) with a ketone functional group.
Key differences include:
- Ring System: The target compound’s benzofuran core differs from the benzoxazine (oxazinone) and benzopyran (chromone) systems.
- Substituents: The bromo-chloro combination in the benzoxazinone may increase electrophilic reactivity compared to the target’s single chloro group.
- Functional Groups: The hydroxyl group in the target compound contrasts with the ketone in the benzopyranone and the lactam/oxazinone moiety in the benzoxazinone.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Groups | Price (50mg) | Price (500mg) |
|---|---|---|---|---|---|---|
| 6-Chloro-2,3-dihydro-1-benzofuran-3-ol | C₈H₇ClO₂ | 170.59 | Cl (C6) | Benzofuran, dihydro, hydroxyl | 894 € | 2,677 € |
| 6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one | C₈H₅BrClNO₂ | 262.48 | Br (C6), Cl (C5) | Benzoxazinone, lactam | 552 € | 1,509 € |
| 5-Chloro-3,4-dihydro-2H-1-benzopyran-3-one | C₉H₇ClO₂ | 182.60 | Cl (C5) | Benzopyranone, ketone | 894 € | 2,677 € |
Prices sourced from CymitQuimica (2025) .
Biological Activity
6-Chloro-2,3-dihydro-1-benzofuran-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and pharmacological applications of this compound, supported by case studies and research findings.
This compound exhibits unique biochemical interactions. It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of various xenobiotics and endogenous compounds. The compound's structure allows it to participate in several biochemical reactions, influencing enzyme activity and cellular functions.
Cellular Effects
The compound significantly affects cellular processes by modulating cell signaling pathways and gene expression. Notably, it has been observed to influence the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and apoptosis.
Molecular Mechanisms
At the molecular level, this compound exerts its effects through various mechanisms:
- Enzyme Interaction : It can inhibit or activate specific enzymes by binding to their active sites. For instance, it has been noted to inhibit certain kinases, thereby preventing substrate phosphorylation.
- Transport and Distribution : The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Its distribution within cells is crucial for its biological activity.
Temporal and Dosage Effects
The stability of this compound under laboratory conditions is relatively high; however, it can degrade when exposed to light and oxygen. In animal models, dosage variations reveal that lower doses may exhibit beneficial effects such as anti-inflammatory and antioxidant activities.
Pharmacological Applications
Research indicates that this compound possesses potential therapeutic applications:
Antimicrobial Activity
A study highlighted the antimicrobial properties of benzofuran derivatives. Compounds similar to this compound demonstrated significant activity against Mycobacterium tuberculosis and various fungal strains . The minimum inhibitory concentration (MIC) values for some derivatives were as low as 2 μg/mL.
Anticancer Activity
Research on benzofuran derivatives suggests that they may exhibit anticancer properties. In vitro studies have shown that compounds derived from benzofuran can inhibit the growth of cancer cells in various models . For example, derivatives with specific substitutions on the benzofuran ring displayed potent cytotoxicity against breast cancer cells.
Case Studies
Several studies illustrate the biological activity of this compound:
- Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and evaluated for their effectiveness against M. tuberculosis. Compounds with hydroxyl substitutions showed promising results with MIC values indicating strong inhibitory effects .
- Anticancer Studies : In a study involving lung cancer models, benzofuran derivatives were shown to inhibit key signaling pathways associated with cancer cell proliferation. This suggests potential as a therapeutic agent in oncology .
Q & A
Q. What are the recommended synthetic routes for 6-chloro-2,3-dihydro-1-benzofuran-3-ol?
- Methodological Answer : The synthesis typically involves cyclization of halogenated precursors under acidic or catalytic conditions. For example, 6-chloro-substituted benzofurans can be synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. A one-pot pseudo three-component method using FeCl₃·6H₂O as a catalyst has been reported for related chloro-benzofuran derivatives, yielding products at 52–70% efficiency . Optimized industrial methods may employ flow chemistry to enhance scalability and purity .
Q. Key Reaction Conditions :
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| FeCl₃·6H₂O | Ethanol | Reflux | 52–70% | |
| Pd/C | DMF | 80°C | 65–85%* | |
| *Extrapolated from analogous benzofuran syntheses. |
Q. How is this compound characterized structurally?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : ¹H NMR (δ 6.67–7.58 ppm for aromatic protons) and ¹³C NMR (δ 114–197 ppm for carbonyl and aromatic carbons) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated: 309.2; observed: 309.2) .
- X-ray Crystallography : Crystal packing analysis reveals π-π stacking (3.49–3.91 Å) and CH-π interactions, critical for stability .
Advanced Research Questions
Q. What are the key considerations in optimizing reaction conditions for synthesizing this compound?
- Methodological Answer :
- Catalyst Selection : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution, while Pd/C improves coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require stringent purification .
- Temperature Control : Reflux conditions (70–80°C) balance reaction rate and side-product formation .
- Scalability : Flow chemistry reduces batch variability and improves yield in multi-step syntheses .
Q. How does the chloro substituent at the 6-position influence biological activity compared to other derivatives?
- Methodological Answer : The chloro group enhances electrophilicity, improving interactions with biomolecular targets (e.g., enzymes, DNA). Compared to hydroxyl or methyl derivatives:
- Antimicrobial Activity : Chloro-substituted benzofurans show 2–4× higher MIC values against Candida albicans than methyl analogs .
- Cytotoxicity : Chloro derivatives exhibit selective apoptosis in cancer cells (IC₅₀ = 12–18 µM) via ROS generation, whereas hydroxyl analogs act via DNA intercalation .
Q. Structure-Activity Relationship (SAR) :
| Substituent | Bioactivity (vs. Chloro Derivative) | Mechanism |
|---|---|---|
| -OH | Lower antimicrobial potency | DNA binding |
| -CH₃ | Reduced electrophilicity | Enzyme inhibition |
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Contradictions often arise from assay variability. Strategies include:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Dose-Response Curves : Establish full IC₅₀/EC₅₀ profiles to compare potency across studies .
- Mechanistic Studies : Pair activity data with transcriptomic/proteomic analyses (e.g., RNA-seq to identify upregulated apoptotic genes) .
Example : A study reporting weak antitumor activity (IC₅₀ > 50 µM) may have used non-optimized cell lines, whereas another with IC₅₀ = 12 µM employed ROS-sensitive assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
